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Compound of Interest

Compound Name: 2-Chloropropiophenone

Cat. No.: B1346139

For Immediate Release

This technical guide provides an in-depth analysis of 2-Chloropropiophenone (CAS No. 6084-
17-9), a key intermediate in organic synthesis and pharmaceutical development. This
document is intended for researchers, scientists, and drug development professionals, offering
a consolidated resource on its chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

2-Chloropropiophenone, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a versatile
chemical building block.[1] Its utility in the synthesis of more complex molecules is well-
established, particularly in the development of pharmaceutical compounds.[2] The quantitative
properties of 2-Chloropropiophenone are summarized in the table below for ease of
reference.
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Property Value Citations
Molecular Formula CoHoCIO [1112]
Molecular Weight 168.62 g/mol [1]
CAS Number 6084-17-9 [11[3]
Physical State Liquid [3]
Appearance Colorless [3]
Boiling Point Not available

Melting Point Not applicable [3]
Density/Specific Gravity 1.16 g/cm3 [3]
Refractive Index 1.54 [3]
Purity (typical) >95.0% (GC) [3]

Synthesis of 2-Chloropropiophenone

The synthesis of chlorinated propiophenone derivatives is often achieved through the
chlorination of propiophenone. While various methods exist for producing different isomers, this
section outlines a representative protocol for the synthesis of 2-chloropropiophenone. The
following workflow illustrates the key steps in this process.
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Synthesis Workflow
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A generalized workflow for the synthesis of 2-Chloropropiophenone.
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Experimental Protocol: Synthesis

This protocol is a representative method for the a-chlorination of a ketone and may require
optimization for specific laboratory conditions.

o Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is
equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is
charged with propiophenone and a suitable solvent (e.g., dichloromethane or acetic acid).

o Chlorination: A chlorinating agent, such as sulfuryl chloride (SO2Cl2), is added dropwise to
the stirred solution at a controlled temperature. The reaction may be initiated with a radical
initiator or catalyzed by an acid. The progress of the reaction should be monitored by a
suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly
guenched by the addition of water or a saturated sodium bicarbonate solution to neutralize

any remaining acid.

o Extraction: The aqueous mixture is transferred to a separatory funnel, and the organic
product is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The
organic layers are combined.

e Washing and Drying: The combined organic extracts are washed with brine, dried over an
anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

 Purification: The solvent is removed from the filtrate under reduced pressure using a rotary
evaporator. The resulting crude product is then purified, typically by vacuum distillation, to
yield pure 2-Chloropropiophenone.

Analytical Characterization

The identity and purity of the synthesized 2-Chloropropiophenone should be confirmed using
standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile and semi-volatile
compounds.[4] It provides information on the retention time of the compound and its mass
spectrum, which can be used for structural elucidation and purity assessment.[5]

o Sample Preparation: A dilute solution of the 2-Chloropropiophenone sample is prepared in
a volatile organic solvent, such as dichloromethane or ethyl acetate.

 Instrumentation: A gas chromatograph equipped with a mass selective detector is used for
the analysis.

e GC Conditions:

o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm film
thickness) is typically used.[5]

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
o Injector Temperature: 250 °C.[5]

o Oven Program: An initial temperature of 75 °C, held for a few minutes, followed by a
temperature ramp (e.g., 10 °C/min) to a final temperature of 280 °C, which is then held for
a period to ensure elution of all components.[5]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[6]
o Source Temperature: 230 °C.[6]

o Mass Range: A scan range of m/z 40-550 is appropriate to detect the molecular ion and
fragmentation patterns.[6]

» Data Analysis: The resulting chromatogram is analyzed to determine the retention time and
purity of the compound. The mass spectrum of the main peak is compared with known
spectral libraries or analyzed to confirm the structure of 2-Chloropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR spectroscopy is an essential tool for the structural characterization of organic
molecules, providing detailed information about the chemical environment of hydrogen atoms
in the molecule.[7]

o Sample Preparation: Approximately 5-10 mg of the purified 2-Chloropropiophenone is
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-ds) in a 5 mm
NMR tube.[8]

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

e Acquisition Parameters:

o Pulse Sequence: A standard single-pulse experiment is performed.

o Number of Scans: A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a
good signal-to-noise ratio.

o Reference: Tetramethylsilane (TMS) is typically used as an internal standard (& 0.00 ppm).

o Data Analysis: The *H NMR spectrum is processed (Fourier transformation, phasing, and
baseline correction). The chemical shifts (d), integration values, and coupling patterns of the
signals are analyzed to confirm the structure of 2-Chloropropiophenone. For 2-
chloropropane, a related structure, the methine proton (CH) adjacent to the chlorine is
deshielded, and there is spin-spin coupling between the CH and methyl (CHs) protons.[7] A
similar pattern of signals would be expected for 2-Chloropropiophenone, with additional
signals corresponding to the aromatic protons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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